2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
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Overview
Description
2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic compound that features an indole moiety, a benzodioxin ring, and a sulfanyl-acetamide linkage. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
Related compounds have shown promising effects in adjuvant induced arthritic rats .
Mode of Action
It’s known that related compounds have shown to reduce inflammation and pannus formation in the knee joints of arthritic rats . This suggests that the compound may interact with its targets to modulate inflammatory responses.
Biochemical Pathways
It’s known that related compounds have shown to significantly reduce pro-inflammatory gene expression/mrna levels in arthritic rats . This suggests that the compound may affect pathways related to inflammation and immune response.
Pharmacokinetics
It’s known that related compounds have shown promising effects at an intraperitoneal dose of 30mg/kg in arthritic rats . This suggests that the compound has good bioavailability when administered intraperitoneally.
Result of Action
The compound 2-((1-benzyl-1H-indol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide has shown to reduce paw volume, inflammation, and pannus formation in the knee joints of arthritic rats . It also significantly reduces pro-inflammatory gene expression/mRNA levels .
Action Environment
It’s known that related compounds have shown promising effects in arthritic rats , suggesting that the compound may be effective in environments where inflammation and immune response are prevalent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes . The benzodioxin ring can be prepared through the cyclization of catechol derivatives with appropriate dihalides . The final step involves the coupling of the indole and benzodioxin derivatives through a sulfanyl-acetamide linkage, often using reagents like thionyl chloride and amines under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Electrophilic Substitution Reagents: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Benzodioxin Derivatives: Compounds like piperonyl butoxide contain the benzodioxin ring and are used as synergists in pesticide formulations.
Sulfanyl-Acetamide Derivatives: Compounds like thioacetamide share the sulfanyl-acetamide linkage and are used in various chemical applications.
Uniqueness
2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is unique due to its combination of the indole, benzodioxin, and sulfanyl-acetamide moieties, which may confer distinct biological activities and chemical properties .
Properties
IUPAC Name |
2-(1-benzylindol-3-yl)sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3S/c28-25(26-19-10-11-22-23(14-19)30-13-12-29-22)17-31-24-16-27(15-18-6-2-1-3-7-18)21-9-5-4-8-20(21)24/h1-11,14,16H,12-13,15,17H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJCDALOMAXSNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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